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molecular formula C10H22O7S B1676788 m-PEG5-Ms CAS No. 130955-37-2

m-PEG5-Ms

Cat. No. B1676788
M. Wt: 286.34 g/mol
InChI Key: GXMYCEJMFZMVSC-UHFFFAOYSA-N
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Patent
US05500338

Procedure details

A solution of 8.16 g (0.040M) of tetraethylene glycol monomethyl ether and 5.0 g (0.044M) of methanesulfonyl chloride in 100 ml of methylene chloride was stirred at 0° C. while 5.7 g (0.044M) of diisopropylethylamine was added dropwise so the temperature remained below 5° C. Stirring was continued at 0° C. for 20 minutes and the temperature was allowed to rise to room temperature over 2 hours. The solution was washed twice with an equal volume of water. It was then dried and concentrated to an oil, yielding 11 g (96%).
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14].[CH3:15][S:16](Cl)(=[O:18])=[O:17].C(N(C(C)C)CC)(C)C>C(Cl)Cl>[S:16]([O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])(=[O:18])(=[O:17])[CH3:15]

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
COCCOCCOCCOCCO
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise so the temperature
CUSTOM
Type
CUSTOM
Details
remained below 5° C
WAIT
Type
WAIT
Details
to rise to room temperature over 2 hours
Duration
2 h
WASH
Type
WASH
Details
The solution was washed twice with an equal volume of water
CUSTOM
Type
CUSTOM
Details
It was then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
yielding 11 g (96%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
S(C)(=O)(=O)OCCOCCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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